molecular formula C14H8Cl3F3N4O4 B13416216 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl- CAS No. 79614-63-4

2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl-

Cat. No.: B13416216
CAS No.: 79614-63-4
M. Wt: 459.6 g/mol
InChI Key: NMEVIDHSLJVKNB-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple halogen atoms, nitro groups, and a trifluoromethyl group, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyridinamine core, followed by the introduction of chloro, nitro, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reagent concentrations. Advanced techniques like flow chemistry may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or sulfuric acid are employed depending on the type of substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups replacing the halogen or nitro groups.

Scientific Research Applications

2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen and nitro groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4-methyl-
  • 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4-ethyl-

Uniqueness

Compared to similar compounds, 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl- stands out due to its additional methyl group, which may influence its chemical reactivity and biological activity. This structural difference can result in variations in its physical properties, such as solubility and stability, as well as its interaction with biological targets.

Properties

CAS No.

79614-63-4

Molecular Formula

C14H8Cl3F3N4O4

Molecular Weight

459.6 g/mol

IUPAC Name

3,5-dichloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-4,6-dimethylpyridin-2-amine

InChI

InChI=1S/C14H8Cl3F3N4O4/c1-4-8(15)5(2)21-13(9(4)16)22-11-7(23(25)26)3-6(14(18,19)20)10(17)12(11)24(27)28/h3H,1-2H3,(H,21,22)

InChI Key

NMEVIDHSLJVKNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C)Cl

Origin of Product

United States

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